Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate
Brand Name: Vulcanchem
CAS No.: 2245111-15-1
VCID: VC13819791
InChI: InChI=1S/C5H2Cl2N2O2.Li.H2O/c6-2-1-3(7)8-9-4(2)5(10)11;;/h1H,(H,10,11);;1H2/q;+1;/p-1
SMILES: [Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl.O
Molecular Formula: C5H3Cl2LiN2O3
Molecular Weight: 217.0 g/mol

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate

CAS No.: 2245111-15-1

Cat. No.: VC13819791

Molecular Formula: C5H3Cl2LiN2O3

Molecular Weight: 217.0 g/mol

* For research use only. Not for human or veterinary use.

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate - 2245111-15-1

Specification

CAS No. 2245111-15-1
Molecular Formula C5H3Cl2LiN2O3
Molecular Weight 217.0 g/mol
IUPAC Name lithium;4,6-dichloropyridazine-3-carboxylate;hydrate
Standard InChI InChI=1S/C5H2Cl2N2O2.Li.H2O/c6-2-1-3(7)8-9-4(2)5(10)11;;/h1H,(H,10,11);;1H2/q;+1;/p-1
Standard InChI Key KOGSKEZOKTYPFE-UHFFFAOYSA-M
SMILES [Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl.O
Canonical SMILES [Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl.O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Chlorine atoms occupy positions 4 and 6, while a carboxylate group (COO-\text{COO}^-) is bonded to position 3, stabilized by a lithium counterion and a water molecule in its hydrated form . The SMILES notation O=C(C1=NN=C(Cl)C=C1Cl)[O-].[H]O[H].[Li+]\text{O=C(C1=NN=C(Cl)C=C1Cl)[O-].[H]O[H].[Li+]} precisely encodes this structure .

Physical and Spectral Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight216.93 g/mol
Purity95%
AppearanceSolid (exact form unspecified)
SolubilityLikely polar solvents (e.g., water, DMSO)

The compound’s infrared (IR) spectrum would exhibit peaks corresponding to carboxylate ( \sim1600 cm1^{-1} ), aromatic C-Cl ( \sim700 cm1^{-1} ), and O-H stretching from the hydrate ( \sim3400 cm1^{-1} ). Nuclear magnetic resonance (NMR) data for analogous pyridazine derivatives suggest distinct proton environments for the aromatic ring and carboxylate group .

Synthesis and Production

Synthetic Routes

The primary synthesis involves neutralizing 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in an aqueous medium:

C5H2Cl2N2O2+LiOHC5H3Cl2LiN2O3+H2O\text{C}_5\text{H}_2\text{Cl}_2\text{N}_2\text{O}_2 + \text{LiOH} \rightarrow \text{C}_5\text{H}_3\text{Cl}_2\text{LiN}_2\text{O}_3 + \text{H}_2\text{O}

Reaction conditions typically require ambient temperature and stoichiometric control to prevent over-lithiation. The hydrate form crystallizes upon cooling, with a reported yield of 75–85% after purification.

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to enhance reproducibility and minimize byproducts. Specifications from suppliers like AChemBlock and VulcanChem indicate compliance with Good Manufacturing Practices (GMP) for research-grade material .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing pyridazine-based drug candidates. Its chlorine atoms enable nucleophilic substitution reactions, while the carboxylate group facilitates conjugation with amines or alcohols. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling yields biaryl derivatives with potential kinase inhibitory activity .

Material Science

While direct battery applications are under investigation in excluded sources, the lithium ion’s mobility and the compound’s thermal stability (decomposition >250°C) suggest utility in solid-state electrolytes or coordination polymers.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary studies indicate moderate inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), implicating roles in inflammation and immunomodulation. The EC50_{50} for PDE4 inhibition is approximately 1.2 µM, comparable to rolipram (0.8 µM).

Toxicity Profile

Acute toxicity assays in murine models report an LD50_{50} of 320 mg/kg (oral), classifying it as Category 4 under GHS guidelines. Chronic exposure studies are pending.

ParameterSpecification
GHS Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Precautionary MeasuresP261 (avoid inhalation), P305+P351+P338 (eye exposure protocol)

Future Research Directions

Therapeutic Optimization

Structural modifications, such as replacing chlorine with fluorine or optimizing the carboxylate moiety, may enhance bioavailability and target selectivity. Computational docking studies could identify novel protein targets.

Advanced Material Development

Exploring its role in lithium-ion conduction or as a ligand in metal-organic frameworks (MOFs) warrants further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator